molecular formula C29H23ClN2O3S2 B11653105 ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(methylsulfanyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(methylsulfanyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11653105
M. Wt: 547.1 g/mol
InChI Key: USNNCILIOFEKSB-QJOMJCCJSA-N
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Description

Ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(methylsulfanyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its intricate structure, which includes a thiazole ring fused to a pyrimidine ring, and various functional groups such as a chlorophenyl, methylsulfanylbenzylidene, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(methylsulfanyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring is constructed through cyclization reactions.

    Pyrimidine Ring Fusion: The thiazole ring is then fused with a pyrimidine ring through condensation reactions involving appropriate aldehydes or ketones.

    Functional Group Addition: The chlorophenyl, methylsulfanylbenzylidene, and phenyl groups are introduced through various substitution reactions, often using reagents like chlorobenzene, methylthiobenzaldehyde, and phenylboronic acid.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(methylsulfanyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and DNA.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain kinases or interfere with DNA replication. The presence of multiple functional groups allows it to engage in various non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) with its targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(methylsulfanyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

    Ethyl (2Z)-5-(4-bromophenyl)-2-[4-(methylsulfanyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

    Ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(methoxyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Contains a methoxy group instead of a methylsulfanyl group, potentially affecting its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H23ClN2O3S2

Molecular Weight

547.1 g/mol

IUPAC Name

ethyl (2Z)-5-(4-chlorophenyl)-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H23ClN2O3S2/c1-3-35-28(34)24-25(19-7-5-4-6-8-19)31-29-32(26(24)20-11-13-21(30)14-12-20)27(33)23(37-29)17-18-9-15-22(36-2)16-10-18/h4-17,26H,3H2,1-2H3/b23-17-

InChI Key

USNNCILIOFEKSB-QJOMJCCJSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC=C(C=C4)SC)/S2)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)SC)S2)C5=CC=CC=C5

Origin of Product

United States

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